molecular formula C17H15ClN4O4S B2617743 (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate CAS No. 877648-90-3

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B2617743
CAS No.: 877648-90-3
M. Wt: 406.84
InChI Key: FVSRMZJBIJGXPS-UHFFFAOYSA-N
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Description

The compound "(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate" features a hybrid structure combining a 1,2,4-triazinone core and an isoxazole-carboxylate moiety. Key structural attributes include:

  • Triazinone ring: Substituted with a methylthio (-SMe) group at position 3 and a methyl group at position 5.
  • Isoxazole-carboxylate: A 5-methylisoxazole ring linked to a 2-chlorophenyl group at position 3 and an esterified carboxylate.
  • Methyl ester bridge: Connects the triazinone and isoxazole units, influencing metabolic stability and bioavailability.

Properties

IUPAC Name

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O4S/c1-9-15(23)22(17(27-3)20-19-9)8-25-16(24)13-10(2)26-21-14(13)11-6-4-5-7-12(11)18/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSRMZJBIJGXPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OCN3C(=O)C(=NN=C3SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a triazine core along with a methylthio group and an isoxazole moiety, which may contribute to its biological properties. The molecular formula is C18H19ClN4O3SC_{18}H_{19}ClN_4O_3S with a molecular weight of approximately 392.89 g/mol.

Structural Features

ComponentDescription
Triazine CoreCentral structure known for diverse biological activities
Methylthio GroupEnhances lipophilicity and potential enzyme interactions
Isoxazole MoietyAssociated with antimicrobial and anticancer properties

Anticancer Activity

Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in HeLa and MCF-7 cells with IC50 values below 100 μM, suggesting potent anticancer properties .

The mechanism of action appears to involve the following pathways:

  • Apoptosis Induction : The compound triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential .
  • Cell Cycle Arrest : Treatment with the compound leads to cell cycle arrest in the G1 phase, inhibiting proliferation of cancer cells .

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promise as an antimicrobial agent. It exhibits activity against a range of bacterial strains, potentially through mechanisms that disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Antioxidant Properties

Studies have also highlighted the antioxidant capabilities of this compound, which may contribute to its protective effects against oxidative stress in cells. This activity is particularly relevant in cancer therapy, where oxidative stress can influence tumor progression .

Study 1: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound on human cancer cell lines such as HCT-116, HeLa, and MCF-7. The results indicated that:

  • Compound exhibited IC50 values ranging from 34 μM to 75 μM across different cell lines.
  • Morphological changes consistent with apoptosis were observed following treatment, including cell shrinkage and detachment from surfaces .

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, the compound was tested against clinical strains of Staphylococcus aureus. Results demonstrated:

  • Effective inhibition of biofilm formation at concentrations lower than those required for bacterial growth inhibition.
  • The compound's ability to disrupt established biofilms indicates potential for treating persistent infections .

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that it has significant antibacterial and antifungal effects, making it a candidate for developing new antimicrobial agents.
  • Anticancer Potential : There is emerging evidence that compounds with similar structures can inhibit cancer cell growth by interfering with specific cellular pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic processes, which could have implications in treating metabolic disorders.

Case Studies

Several studies have investigated the applications of similar compounds:

  • Antimicrobial Efficacy : A study demonstrated that triazine derivatives possess potent antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating potential use in treating infections.
  • Cancer Research : Research on related isoxazole compounds has shown promise in inhibiting tumor growth in vitro and in vivo, suggesting that this compound could be explored for cancer therapy.
  • Metabolic Disorders : Compounds with triazine cores have been studied for their ability to modulate metabolic pathways, potentially offering therapeutic benefits for conditions like diabetes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound (Reference) Core Structure Key Substituents/Features Biological Activity/Application
Target Compound 1,2,4-Triazinone Methylthio, 5-oxo, isoxazole-carboxylate Hypothesized enzyme inhibition/antimicrobial
4-(4-Methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 1,2,4-Triazole-thione Benzoxazolyl, thione, methylphenyl Spectral data reported (IR: C=S at 1228 cm⁻¹; NMR: δ 2.49 ppm for CH3)
1-(2-Chloro-4-fluorobenzoyl)-3-(5-hydroxy-2-methoxy-phenyl)urea (AVE#21) Urea derivative Chlorophenyl, fluorobenzoyl, hydroxy-methoxyphenyl Glycogen phosphorylase inhibition via allosteric binding
2-(2-Chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole (CDFII) Indole-piperidine Chlorophenyl, fluoro-indole, dimethylbenzyl MRSA synergist with carbapenems
5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate 1,2,4-Triazole Naphthalene-carbothioate, methoxybenzyl Synthetic route: hydrazine hydrate reflux

Key Observations

Triazine vs. Triazole Derivatives: The target’s 1,2,4-triazinone core differs from 1,2,4-triazole derivatives (e.g., ) in electronic properties due to the additional nitrogen and oxo group. This may enhance hydrogen-bonding interactions in enzyme inhibition compared to triazole-thiones .

Chlorophenyl-Containing Analogs :

  • The 2-chlorophenyl group in the target is shared with compounds like CDFII and W1807 , which exhibit enzyme inhibition and antimicrobial activity. This substituent likely contributes to π-π stacking in target binding.

Ester Linkages and Bioavailability :

  • The methyl ester bridge in the target may confer higher hydrolytic stability compared to thiazole esters (e.g., ) or acetate derivatives (e.g., ), influencing pharmacokinetics.

Notable Findings

  • The target’s synthesis may parallel triazole-thione methods (e.g., ), utilizing hydrazine derivatives or thiourea precursors.
  • Methylthio groups in the target are expected to show distinct 1H NMR signals (δ ~2.1–2.5 ppm), similar to CH3 groups in triazole analogs (e.g., δ 2.49 ppm in ).

Q & A

Q. How can researchers address challenges in synthesizing stereoisomers or regiochemical variants of this compound?

  • Isomer Control :
  • Chiral Resolution : Use preparative HPLC with amylose-based columns to separate enantiomers .
  • Regioselective Synthesis : Optimize reaction temperature and solvent polarity to favor desired ring closure (e.g., isoxazole vs. oxazole formation) .

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